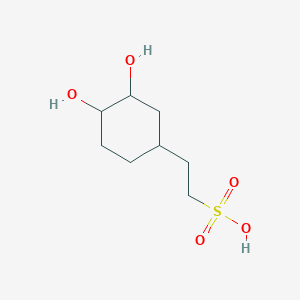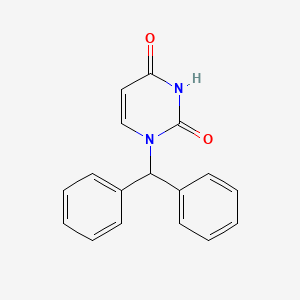![molecular formula C7H17N5O2 B12534165 Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- CAS No. 771466-17-2](/img/structure/B12534165.png)
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes multiple amino groups, making it a versatile molecule in both synthetic and biological chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- typically involves the reaction of glycine with ethylenediamine under controlled conditions. The process may include steps such as:
Condensation Reaction: Glycine reacts with ethylenediamine in the presence of a catalyst to form the desired compound.
Purification: The product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.
化学反応の分析
Types of Reactions
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.
科学的研究の応用
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to specific biological outcomes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
Ethylenediamine-N-monoacetic acid: Similar structure but with different functional groups.
N-(2-Aminoethyl)glycine: A simpler derivative with fewer amino groups.
Uniqueness
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is unique due to its multiple amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
771466-17-2 |
|---|---|
分子式 |
C7H17N5O2 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-[bis(2-aminoethylamino)methylideneamino]acetic acid |
InChI |
InChI=1S/C7H17N5O2/c8-1-3-10-7(11-4-2-9)12-5-6(13)14/h1-5,8-9H2,(H,13,14)(H2,10,11,12) |
InChIキー |
JYDJRUZTMNQQRJ-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=NCC(=O)O)NCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


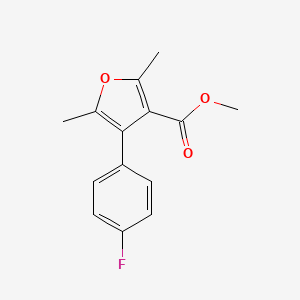
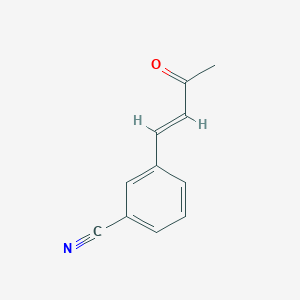
![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
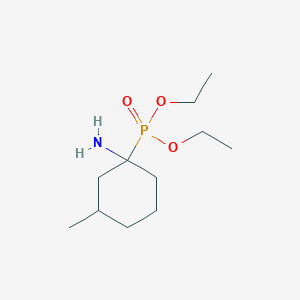
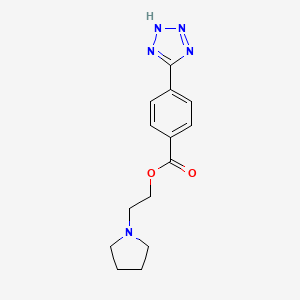
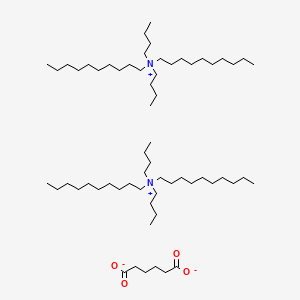
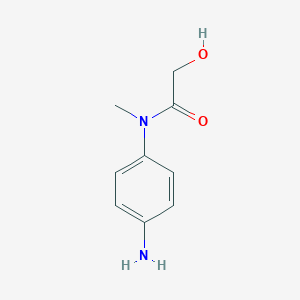
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
